molecular formula C9H15BrO3 B13559583 Methyl2-[4-(bromomethyl)oxan-4-yl]acetate

Methyl2-[4-(bromomethyl)oxan-4-yl]acetate

Cat. No.: B13559583
M. Wt: 251.12 g/mol
InChI Key: PHGRCOKADULZOK-UHFFFAOYSA-N
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Description

Methyl2-[4-(bromomethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C9H15BrO3 and a molecular weight of 251.1176 . This compound is characterized by the presence of a bromomethyl group attached to an oxane ring, which is further connected to an acetate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[4-(bromomethyl)oxan-4-yl]acetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the oxane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[4-(bromomethyl)oxan-4-yl]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted oxane derivatives.

    Oxidation Reactions: Formation of oxane carboxylic acids or ketones.

    Reduction Reactions: Formation of oxane alcohols.

Scientific Research Applications

Methyl2-[4-(bromomethyl)oxan-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-[4-(bromomethyl)oxan-4-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The acetate group can participate in esterification and hydrolysis reactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-[4-(chloromethyl)oxan-4-yl]acetate
  • Methyl2-[4-(iodomethyl)oxan-4-yl]acetate
  • Methyl2-[4-(hydroxymethyl)oxan-4-yl]acetate

Uniqueness

Methyl2-[4-(bromomethyl)oxan-4-yl]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate typically involves the bromomethylation of oxane derivatives followed by esterification. The general synthetic route includes:

  • Bromomethylation : The oxane ring undergoes bromomethylation using bromomethyl compounds.
  • Esterification : The resulting brominated oxane is then reacted with methyl acetate in the presence of a base, leading to the formation of the desired ester.

Antimicrobial Properties

Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Microbial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Antioxidant Activity

The antioxidant potential of Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicate that the compound demonstrates considerable free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Concentration (µg/mL) % Inhibition
5045
10060
20075

Anti-inflammatory Effects

Research has shown that Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate possesses anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.

The biological activity of Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammation pathways.
  • Receptor Interaction : It can bind to specific receptors on cell membranes, modulating signaling pathways related to inflammation and immune responses.
  • DNA Interaction : There is potential for intercalation into bacterial DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate against clinical isolates. The study found that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations.

Study on Antioxidant Activity

Another investigation focused on the antioxidant properties using various assays, including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results confirmed that Methyl 2-[4-(bromomethyl)oxan-4-yl]acetate significantly scavenged free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

methyl 2-[4-(bromomethyl)oxan-4-yl]acetate

InChI

InChI=1S/C9H15BrO3/c1-12-8(11)6-9(7-10)2-4-13-5-3-9/h2-7H2,1H3

InChI Key

PHGRCOKADULZOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCOCC1)CBr

Origin of Product

United States

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